1-(4-Methylphenyl)-2-propanol
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(4-methylphenyl)propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O/c1-8-3-5-10(6-4-8)7-9(2)11/h3-6,9,11H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGLWVESEARCBFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1 4 Methylphenyl 2 Propanol
Established Synthetic Pathways and Chemical Transformations
Established methods for synthesizing racemic 1-(4-Methylphenyl)-2-propanol primarily involve the reduction of a corresponding ketone or the formation of the carbon skeleton using organometallic reagents.
The most direct and common laboratory-scale synthesis of this compound involves the reduction of the corresponding ketone, 1-(4-methylphenyl)-2-propanone. This transformation can be accomplished using various reducing agents.
Common methods include the use of metal hydrides such as sodium borohydride (B1222165) (NaBH₄) or the more reactive lithium aluminum hydride (LiAlH₄) in a suitable inert solvent like tetrahydrofuran (B95107) (THF) or diethyl ether. For industrial-scale production, catalytic hydrogenation is often preferred, where the ketone is treated with hydrogen gas (H₂) under pressure in the presence of a metal catalyst, typically palladium on carbon (Pd/C).
Table 1: Comparison of Reduction-Based Methods for Ketone Reduction
| Method | Reagent(s) | Typical Conditions | Key Features |
|---|---|---|---|
| Metal Hydride Reduction | Sodium Borohydride (NaBH₄) or Lithium Aluminum Hydride (LiAlH₄) | Inert solvent (e.g., THF, Ethanol, Methanol) at 0°C to room temperature | High yields, common in lab settings, requires aqueous workup. LiAlH₄ is more reactive but also less selective and requires stricter anhydrous conditions. |
| Catalytic Hydrogenation | Hydrogen Gas (H₂), Palladium on Carbon (Pd/C) | Pressurized H₂ atmosphere, solvent (e.g., Ethanol, Ethyl Acetate) | Efficient for large-scale synthesis, high yields, environmentally cleaner (water is the main byproduct), requires specialized pressure equipment. |
Grignard reagents are powerful tools for forming new carbon-carbon bonds, and their application can be adapted to synthesize this compound. leah4sci.com This approach involves the nucleophilic attack of a carbon-magnesium bond on an electrophilic carbon, such as that in a carbonyl group or an epoxide. leah4sci.com
Two plausible Grignard-based routes for this synthesis are:
Route A : The reaction of methylmagnesium bromide (a Grignard reagent) with 4-methylphenylacetaldehyde. The nucleophilic methyl group attacks the aldehyde's carbonyl carbon, and subsequent acidic workup yields the secondary alcohol, this compound.
Route B : The reaction of p-tolylmagnesium bromide (prepared from 4-bromotoluene (B49008) and magnesium) with an epoxide, specifically propylene (B89431) oxide. The Grignard reagent attacks the less sterically hindered carbon of the epoxide ring in an Sₙ2-type reaction, leading to the desired product after protonation during workup. leah4sci.com
Table 2: Potential Grignard Synthesis Routes for this compound
| Route | Grignard Reagent | Electrophile | Intermediate | Product |
|---|---|---|---|---|
| A | Methylmagnesium bromide | 4-Methylphenylacetaldehyde | Magnesium alkoxide | This compound |
| B | p-Tolylmagnesium bromide | Propylene oxide | Magnesium alkoxide | This compound |
Constructing this compound can also be part of a longer, multi-step synthetic sequence, which is common when the immediate precursor is not commercially available or when starting from basic commodity chemicals. libretexts.orgrasayanjournal.co.in A representative multi-step synthesis could begin with a common starting material like 4-methylphenylacetic acid.
A feasible two-step sequence is:
Ketone Formation : 4-Methylphenylacetic acid is reacted with two equivalents of an organometallic reagent like methyllithium. The first equivalent deprotonates the carboxylic acid, and the second adds to the carboxylate to form a stable dilithium (B8592608) intermediate. Acidic workup then yields the ketone, 1-(4-methylphenyl)-2-propanone.
Reduction : The resulting ketone is then reduced to the target alcohol, this compound, using one of the methods described in section 2.1.1.
This approach provides a reliable pathway from a readily available carboxylic acid to the desired secondary alcohol.
Enantioselective Synthesis of Chiral this compound
Since the C2 carbon of this compound is a stereocenter, the molecule exists as a pair of enantiomers, (R)- and (S)-1-(4-Methylphenyl)-2-propanol. The production of a single enantiomer (an optically pure or enantiomerically enriched sample) requires asymmetric synthesis techniques.
Asymmetric catalysis is a highly efficient method for producing chiral compounds, where a small amount of a chiral catalyst generates a large quantity of a chiral product. researchgate.net For the synthesis of chiral this compound, the most common strategy is the asymmetric reduction of the prochiral ketone, 1-(4-methylphenyl)-2-propanone.
Biocatalysis : Enzymes, particularly alcohol dehydrogenases (ADHs), are highly effective catalysts for this transformation. rsc.org These enzymes, often used in whole-cell systems (like E. coli or yeast) or as isolated proteins, can reduce ketones with exceptional enantioselectivity, often yielding products with over 99% enantiomeric excess (ee). rsc.org
Asymmetric Transfer Hydrogenation (ATH) : This technique typically uses a ruthenium complex, such as [RuCl₂(p-cymene)]₂, in combination with a chiral ligand. acs.org The reaction transfers hydrogen from a source like 2-propanol or formic acid to the ketone. The chiral ligand, often an N-sulfonylated diamine or an amino alcohol, controls the facial selectivity of the hydrogen delivery, leading to one enantiomer in high excess. acs.org For example, syntheses of related chiral β-heterosubstituted alcohols using Ru-prolinamide catalysts have achieved yields and ee values exceeding 92%. acs.org
Table 3: Examples of Asymmetric Catalytic Systems for Aryl Ketone Reduction
| Catalytic System | Catalyst/Ligand Type | Hydrogen Source | Typical Enantioselectivity (ee) |
|---|---|---|---|
| Biocatalysis | Alcohol Dehydrogenase (ADH) | 2-Propanol (co-substrate) | >99% |
| Asymmetric Transfer Hydrogenation | [RuCl₂(p-cymene)]₂ with Chiral Prolinamide Ligand | 2-Propanol / Water | 92-95% acs.org |
| Asymmetric Hydrogenation | Rhodium or Ruthenium with Chiral Phosphine Ligands (e.g., DuPHOS) | Hydrogen Gas (H₂) | >98% mdpi.comresearchgate.net |
Chiral auxiliaries are enantiomerically pure compounds that are temporarily attached to a substrate to direct a subsequent chemical reaction in a diastereoselective manner. sigmaaldrich.com After the reaction, the auxiliary is removed, yielding an enantiomerically enriched product. sigmaaldrich.com
While direct application to this compound is less common than catalytic reduction, a hypothetical synthesis could involve:
Coupling 4-methylphenylacetic acid to a chiral auxiliary, such as an Evans oxazolidinone or pseudoephedrine. harvard.eduresearchgate.net
The resulting chiral imide or amide can be enolized and then selectively alkylated (in this case, methylated). The steric bulk of the auxiliary directs the incoming methyl group to one face of the enolate, creating a new stereocenter with high diastereoselectivity.
Finally, hydrolytic or reductive cleavage of the auxiliary would release the chiral product, which could then be converted to the target alcohol.
Chiral ligands, as distinct from auxiliaries, are crucial components of asymmetric metal catalysts (as discussed in 2.2.1). They bind to the metal center and create a chiral environment that forces the reaction to proceed stereoselectively, but they are not incorporated into the product. mdpi.com
Kinetic Resolution Techniques for this compound and its Enantiomers
Kinetic resolution is a widely employed method for the separation of enantiomers from a racemic mixture. This technique relies on the differential reaction rates of the enantiomers with a chiral catalyst or reagent, resulting in the enrichment of the less reactive enantiomer. A prevalent approach for resolving racemic alcohols is through lipase-catalyzed enantioselective esterification or transesterification. researchgate.netnih.gov
Lipases, a class of enzymes, are highly effective biocatalysts for these resolutions due to their enantioselectivity. researchgate.net For instance, lipases such as those from Candida antarctica (often immobilized as Novozym 435) and Pseudomonas cepacia have demonstrated high efficiency in the kinetic resolution of various secondary alcohols. researchgate.netresearchgate.net The process typically involves the acylation of one enantiomer at a faster rate than the other, leading to a mixture of an acylated product and the unreacted, enantiomerically enriched alcohol. nih.gov
Several factors can influence the effectiveness of the kinetic resolution, including the choice of lipase (B570770), the acyl donor, the solvent, and the reaction temperature. researchgate.net Vinyl acetate (B1210297) is a commonly used acyl donor in these transesterification reactions. researchgate.net The enantiomeric excess (ee), a measure of the purity of the resulting enantiomer, and the conversion rate are key parameters for evaluating the success of the resolution. nih.gov For example, in the kinetic resolution of a similar compound, 1-(4-(trifluoromethyl)phenyl)ethanol, high enantiomeric excess (>99.0%) and a conversion of 50.3% were achieved using Lipase PS from Pseudomonas cepacia. researchgate.net
The following table summarizes the key aspects of lipase-catalyzed kinetic resolution:
| Parameter | Description | Example |
| Catalyst | Enzyme that selectively catalyzes the reaction of one enantiomer. | Lipase from Candida antarctica (Novozym 435), Lipase from Pseudomonas cepacia. researchgate.netresearchgate.net |
| Acyl Donor | Reagent that provides the acyl group for esterification. | Vinyl acetate, fatty acids. researchgate.netresearchgate.net |
| Solvent | Medium in which the reaction is conducted. | Isooctane, toluene (B28343). researchgate.netresearchgate.net |
| Key Metrics | Measures of the success of the resolution. | Enantiomeric excess (ee), conversion (c). nih.gov |
Green Chemistry Principles in this compound Synthesis
The application of green chemistry principles to the synthesis of this compound aims to create more environmentally benign and sustainable processes. wjpmr.com This involves the development of eco-friendly synthetic routes and the efficient use and recycling of catalysts.
Development of Sustainable Synthetic Routes
Sustainable synthetic routes focus on minimizing waste, reducing the use of hazardous substances, and improving energy efficiency. wjpmr.com One approach is the use of biocatalysis, which employs enzymes as catalysts. researchgate.net Enzymatic reactions often occur under mild conditions (temperature and pressure) and in aqueous media, reducing the need for harsh chemicals and organic solvents. acs.org
Another green approach involves microwave-assisted synthesis. encyclopedia.pub Microwave irradiation can significantly accelerate reaction rates, leading to shorter reaction times and often higher yields compared to conventional heating methods. univpancasila.ac.id The use of water as a solvent, whenever possible, is a cornerstone of green chemistry, as it is non-toxic, inexpensive, and readily available. liv.ac.uk
The development of one-pot syntheses, where multiple reaction steps are carried out in a single reactor without isolating intermediates, also contributes to sustainability by reducing solvent usage and waste generation. mdpi.com
The table below outlines some green chemistry approaches applicable to organic synthesis:
| Green Chemistry Approach | Description | Benefits |
| Biocatalysis | Use of enzymes as catalysts. researchgate.net | Mild reaction conditions, high selectivity, biodegradability of catalysts. researchgate.netacs.org |
| Microwave-Assisted Synthesis | Use of microwave energy to heat reactions. encyclopedia.pub | Faster reaction rates, shorter reaction times, improved yields. univpancasila.ac.id |
| Use of Green Solvents | Employing environmentally benign solvents like water. liv.ac.uk | Reduced toxicity and environmental impact. liv.ac.uk |
| One-Pot Synthesis | Performing multiple reaction steps in a single vessel. mdpi.com | Reduced solvent waste, increased efficiency. mdpi.com |
Catalyst Recycling and Efficiency in Production Processes
The ability to recycle and reuse catalysts is a critical aspect of green and sustainable chemistry, as it reduces waste and lowers production costs. google.com In the context of synthesizing this compound, particularly through catalytic reductions or resolutions, the development of recyclable catalysts is of high importance.
Heterogeneous catalysts, which are in a different phase from the reactants (e.g., a solid catalyst in a liquid reaction mixture), are often easier to separate from the reaction mixture and recycle. mdpi.com For instance, catalysts can be immobilized on solid supports, such as silica (B1680970) gel or polymers, facilitating their recovery by simple filtration. google.com Research has shown that solid-supported palladium catalysts can be recycled multiple times without a significant loss of catalytic activity in coupling reactions. google.com
In enzymatic resolutions, immobilizing the lipase on a solid support not only allows for easy separation and reuse but can also enhance the enzyme's stability. nih.gov For example, lipase immobilized on magnetic nanoparticles has been shown to be recyclable for several cycles with maintained activity and enantioselectivity. researchgate.net
The efficiency of a catalyst is often measured by its turnover number (TON) and turnover frequency (TOF). A high TON indicates that a large amount of substrate can be converted per unit of catalyst, while a high TOF signifies a high reaction rate. google.com Developing catalysts with high TON and TOF values is a key goal in achieving efficient and sustainable production processes.
| Catalyst Aspect | Description | Significance in Green Chemistry |
| Catalyst Recycling | The ability to reuse a catalyst for multiple reaction cycles. google.com | Reduces waste, lowers costs, minimizes the environmental impact of catalyst production. |
| Heterogeneous Catalysis | The catalyst is in a different phase than the reactants. mdpi.com | Facilitates easy separation and recycling of the catalyst. |
| Immobilized Catalysts | Catalysts attached to a solid support. google.comnih.gov | Enhances stability and allows for simple recovery and reuse. |
| Catalyst Efficiency | Measured by Turnover Number (TON) and Turnover Frequency (TOF). google.com | High efficiency leads to lower catalyst loading and more economical processes. |
Mechanistic Investigations of 1 4 Methylphenyl 2 Propanol Reactivity
Reaction Mechanisms Involving the Hydroxyl Group
The hydroxyl (-OH) group is the primary site for several key transformations of 1-(4-methylphenyl)-2-propanol, including oxidation, reduction, and derivatization through esterification and etherification.
Oxidation Pathways and Mechanisms of Secondary Alcohols
As a secondary benzylic alcohol, this compound can be oxidized to the corresponding ketone, 1-(4-methylphenyl)-2-propanone. This transformation is a fundamental reaction in organic synthesis. mdpi.comrsc.org A variety of oxidizing agents can accomplish this, and the mechanisms often involve the removal of the hydrogen atom from the hydroxyl group and the hydrogen atom from the carbon bearing the hydroxyl group. jove.com
One studied mechanism involves the use of activated manganese(IV) dioxide (MnO₂). This reagent is particularly selective for oxidizing allylic and benzylic alcohols. jove.com The mechanism is believed to occur on the surface of the insoluble MnO₂. The process begins with the alcohol adding to the manganese dioxide surface to form an ester-like intermediate. This is followed by a radical mechanism where Mn(IV) is reduced to Mn(III) as a hydrogen atom is transferred from the benzylic carbon, creating a resonance-stabilized benzylic radical. This ultimately leads to the formation of the ketone. jove.com
Another approach utilizes photocatalytic oxidation. For instance, thioxanthenone can serve as a photocatalyst, using molecular oxygen from the air as the terminal oxidant under visible light from household lamps or sunlight. rsc.org This method represents a green and mild protocol for converting secondary benzylic alcohols to ketones. rsc.org
The kinetics of oxidation for secondary alcohols have been investigated using reagents like potassium tetraoxoferrate(VI). While not specifically studying this compound, research on analogous secondary alcohols reveals that these reactions are characterized by significant activation energies and are believed to proceed through an intermediate ferrate ester. The rate-determining step is often the abstraction of the α-C-H hydrogen atom. unimi.it
Table 1: Representative Oxidation Reactions of Secondary Benzylic Alcohols
| Oxidant/Catalyst System | Product Type | Mechanistic Feature |
|---|---|---|
| Activated MnO₂ | Ketone | Radical intermediate mechanism on the oxidant surface. jove.com |
| Thioxanthenone/Light/O₂ | Ketone | Photocatalytic cycle. rsc.org |
| Fe(III) complex/H₂O₂ | Ketone | High-valent iron-oxo species, α-C-H hydrogen atom abstraction. unimi.it |
Reduction Pathways and Mechanistic Insights
The reduction of a secondary alcohol like this compound to its corresponding alkane, 1-(4-methylphenyl)propane, is a challenging transformation that requires specific reagents to facilitate the removal of the hydroxyl group. Direct reduction is uncommon; the hydroxyl group is a poor leaving group and must typically be converted into a better one first.
One effective method for the reduction of benzylic alcohols involves the use of hydriodic acid (HI). nih.govresearchgate.net An improved protocol uses a biphasic toluene-water medium with red phosphorus as a stoichiometric reducing agent. nih.gov The mechanism is understood to proceed in two main steps:
Nucleophilic Substitution: The hydroxyl group is first protonated by HI, forming a good leaving group (water). The iodide ion (I⁻) then acts as a nucleophile, displacing the water molecule to form an alkyl iodide intermediate. For benzylic alcohols, this step may proceed via an Sₙ1-like mechanism due to the stability of the resulting benzylic carbocation. researchgate.net
Reduction of Alkyl Iodide: The resulting alkyl iodide is then reduced by another molecule of hydriodic acid to form the alkane, with iodine (I₂) being generated. The red phosphorus serves to regenerate HI from the I₂, allowing for the use of catalytic amounts of iodine. researchgate.netresearchgate.net
Another approach involves ionic hydrogenation using a trialkylsilane, such as triethylsilane (Et₃SiH), in the presence of a strong acid like trifluoroacetic acid. gelest.com This reaction proceeds best when the alcohol can form a stabilized carbocation. Benzylic alcohols are readily reduced under these conditions. The mechanism involves the protonation of the hydroxyl group by the strong acid, followed by the loss of water to form a benzylic carbocation. This carbocation then abstracts a hydride ion (H⁻) from the silane (B1218182) to yield the final alkane product. gelest.com
Simple hydrogenolysis, using hydrogen gas (H₂) and a palladium-on-carbon (Pd/C) catalyst, is also a viable method for reducing benzylic alcohols to their corresponding alkyl groups. stackexchange.com
Esterification and Etherification Reaction Mechanisms
Esterification: this compound, as a secondary alcohol, can undergo esterification with carboxylic acids to form esters. The most common method is the Fischer-Speier esterification, which involves reacting the alcohol with a carboxylic acid in the presence of an acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). wikipedia.orgmasterorganicchemistry.com
The mechanism of Fischer esterification is a reversible, multi-step process: masterorganicchemistry.combyjus.com
Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, which significantly increases the electrophilicity of the carbonyl carbon. masterorganicchemistry.combyjus.com
Nucleophilic Attack: The nucleophilic oxygen atom of this compound attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate (an oxonium ion). masterorganicchemistry.com
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, creating a good leaving group (water). byjus.com
Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester. masterorganicchemistry.com
Deprotonation: The protonated ester is deprotonated (often by the alcohol acting as a weak base or the conjugate base of the acid catalyst) to yield the final ester product and regenerate the acid catalyst. byjus.com
Because the reaction is an equilibrium, it is often driven to completion by using a large excess of the alcohol or by removing water as it forms. masterorganicchemistry.com Fischer esterification works well for primary and secondary alcohols. wikipedia.orgcommonorganicchemistry.com
Etherification: The synthesis of ethers from this compound can be achieved via the Williamson ether synthesis. This method involves a two-step process where the alcohol is first converted into its conjugate base, an alkoxide, which then acts as a nucleophile. byjus.comjove.com
The mechanism follows an Sₙ2 pathway: pressbooks.pub
Formation of the Alkoxide: The alcohol is deprotonated by a strong base, such as sodium hydride (NaH) or an alkali metal like sodium, to form the corresponding sodium 1-(4-methylphenyl)-2-propoxide. byjus.compressbooks.pub
Nucleophilic Substitution: The resulting alkoxide ion, a potent nucleophile, attacks a primary alkyl halide (or other substrate with a good leaving group, like a tosylate). The alkoxide displaces the halide ion in a single step, forming the ether. byjus.commasterorganicchemistry.com
For the Williamson ether synthesis, it is crucial that the substrate being attacked by the alkoxide is sterically unhindered (i.e., a methyl or primary halide). masterorganicchemistry.com Using a secondary or tertiary halide would lead to elimination (E2) as the major competing reaction pathway. youtube.com Therefore, to synthesize an ether from this compound, it should be converted to the alkoxide and reacted with a primary alkyl halide like methyl iodide or ethyl bromide. masterorganicchemistry.com
Reactivity of the Aromatic Ring in this compound
The p-tolyl group in this compound is also a site of significant reactivity, primarily through electrophilic aromatic substitution and reactions at the benzylic methyl group.
Electrophilic Aromatic Substitution Reactions
The benzene (B151609) ring in this compound contains two substituents: the methyl group (-CH₃) and the 2-propanol group (-CH(OH)CH₂CH₃). Both are alkyl-type groups, which are electron-donating and act as activating, ortho-, para-directors for electrophilic aromatic substitution (EAS). dalalinstitute.com The general mechanism for EAS involves the attack of a strong electrophile (E⁺) on the electron-rich π-system of the benzene ring. msu.eduuomustansiriyah.edu.iq
The mechanism proceeds in two key steps:
Attack of the Electrophile: The electrophile attacks the benzene ring, breaking one of the π-bonds and forming a new sigma bond. This creates a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. msu.eduminia.edu.eg
Deprotonation: A base in the reaction mixture removes a proton from the sp³-hybridized carbon of the arenium ion, restoring the aromaticity of the ring and yielding the substituted product. minia.edu.egpdx.edu
Given that both substituents direct incoming electrophiles to the ortho and para positions, the substitution pattern on this compound is determined by their combined influence. The methyl group is at position 4. The 2-propanol group is at position 1. The positions ortho to the 2-propanol group are 2 and 6. The positions ortho to the methyl group are 3 and 5. Therefore, substitution will occur at positions 2, 3, 5, and 6, with the exact distribution depending on steric hindrance and the specific electrophile used.
Table 2: Common Electrophilic Aromatic Substitution Reactions
| Reaction | Reagents | Electrophile (E⁺) | Product |
|---|---|---|---|
| Halogenation | Br₂ / FeBr₃ or Cl₂ / FeCl₃ | Br⁺ or Cl⁺ | Bromo- or Chloro-substituted aromatic ring. pdx.edu |
| Nitration | Conc. HNO₃ / Conc. H₂SO₄ | NO₂⁺ (Nitronium ion) | Nitro-substituted aromatic ring. uomustansiriyah.edu.iq |
| Sulfonation | Fuming H₂SO₄ (SO₃) | HSO₃⁺ or SO₃ | Sulfonic acid-substituted aromatic ring. pdx.edu |
| Friedel-Crafts Alkylation | R-Cl / AlCl₃ | R⁺ (Carbocation) | Alkyl-substituted aromatic ring. uomustansiriyah.edu.iq |
| Friedel-Crafts Acylation | R-COCl / AlCl₃ | R-CO⁺ (Acylium ion) | Acyl-substituted aromatic ring (ketone). pdx.edu |
Benzylic Position Reactivity and Functionalization
The term "benzylic position" refers to a carbon atom directly attached to a benzene ring. wikipedia.org In this compound, there are two such positions: the carbon bearing the hydroxyl group and the carbon of the para-methyl group. The C-H bonds at the benzylic methyl group are particularly reactive due to the ability of the benzene ring to stabilize the resulting radical, cation, or anion intermediate through resonance. wikipedia.orglibretexts.orgchemistrysteps.com
Free-Radical Halogenation: The methyl group can be selectively halogenated using reagents that favor free-radical mechanisms, typically under UV light or with a radical initiator. wikipedia.org A common and highly selective method is the Wohl-Ziegler reaction, which uses N-Bromosuccinimide (NBS) to achieve benzylic bromination. wikipedia.org The mechanism is a chain reaction: aakash.ac.inlibretexts.org
Initiation: A small amount of a radical initiator (or UV light) generates a bromine radical (Br•) from NBS.
Propagation: The bromine radical abstracts a hydrogen atom from the benzylic methyl group, forming a resonance-stabilized benzyl (B1604629) radical and HBr. This benzyl radical then reacts with a molecule of Br₂ (formed from HBr and NBS) to produce the brominated product (1-(4-(bromomethyl)phenyl)-2-propanol) and a new bromine radical, which continues the chain. oregonstate.edu
Termination: The reaction terminates when two radicals combine.
Oxidation of the Benzylic Methyl Group: The benzylic methyl group can be oxidized to various states, including an aldehyde, a carboxylic acid, or a ketone, depending on the oxidant used. masterorganicchemistry.com
Strong Oxidation: Treatment with strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄) under harsh conditions (heat) will oxidize any alkyl group with at least one benzylic hydrogen completely to a carboxylic acid. wikipedia.orgchemistrysteps.com In this case, the methyl group would be converted to a carboxyl group, yielding 4-(2-hydroxypropyl)benzoic acid. The mechanism is complex but is thought to involve the initial formation of a benzylic radical. masterorganicchemistry.comlibretexts.org
Mild Oxidation: More controlled oxidation to the aldehyde or ketone level is also possible. For example, chromium trioxide in complex with 3,5-dimethylpyrazole (B48361) can selectively oxidize a benzylic methylene (B1212753) to a carbonyl. wikipedia.org Modern methods often employ catalytic systems, such as iron or copper catalysts with molecular oxygen, to achieve selective oxidation under milder conditions. mdpi.comrsc.org
Recent advancements in C-H functionalization have introduced numerous catalytic methods, including those using transition metals combined with photoredox catalysis, to perform reactions like acylation, arylation, and carboxylation directly on the benzylic C-H bonds of toluene (B28343) derivatives. rsc.orgrsc.orgsioc-journal.cnresearchgate.net These methods often proceed through the generation of a benzylic radical via a proton-coupled electron transfer (PCET) or hydrogen atom transfer (HAT) mechanism. researchgate.netacs.org
Table 3: Common Reactions at the Benzylic Methyl Group
| Reaction Type | Reagents | Product Functional Group | Key Mechanistic Step |
|---|---|---|---|
| Free-Radical Bromination | N-Bromosuccinimide (NBS), light/initiator | -CH₂Br | Hydrogen abstraction to form a resonance-stabilized benzyl radical. oregonstate.edu |
| Strong Oxidation | KMnO₄ or H₂CrO₄, heat | -COOH (Carboxylic Acid) | Cleavage of benzylic C-H and C-C bonds. chemistrysteps.commasterorganicchemistry.com |
| Catalytic Aerobic Oxidation | Metal catalyst (e.g., Fe, Cu), O₂ | -CHO or -C(O)R | Generation of a benzyl radical via HAT or PCET. rsc.orgresearchgate.net |
Catalytic Systems and their Mechanistic Roles in this compound Transformations
The transformation of this compound and related structures is a focal point of research in synthetic organic chemistry, where the development of efficient catalytic systems is crucial. These systems, employing transition metals or enzymes, are designed to facilitate specific reactions such as oxidation and hydrogenation with high selectivity and yield. Mechanistic studies of these catalysts reveal intricate pathways that govern their reactivity and stereochemical control.
Transition Metal-Catalyzed Oxidation
The oxidation of secondary alcohols to ketones is a fundamental transformation. Various transition metal-based catalysts have been explored for this purpose.
One notable system involves the use of potassium tetraoxoferrate(VI) (K₂FeO₄) under basic conditions for the oxidation of secondary alcohols, including derivatives structurally similar to this compound. The kinetic studies of the oxidation of 1-(4-methylphenyl)-2,2,2-trifluoroethanol, a related fluorinated alcohol, to the corresponding ketone yielded 95%. cdnsciencepub.com The proposed reaction mechanism proceeds through the formation of an intermediate ferrate ester. cdnsciencepub.com The reaction exhibits both acid and base catalysis. Base catalysis is attributed to the deprotonation of the alcohol to the more reactive alkoxide ion and the formation of a five-coordinated iron species that reacts rapidly with nucleophiles. cdnsciencepub.com
Ruthenium complexes, such as Shvo's catalyst, have also been employed in the oxidation of secondary alcohols. An electrocatalytic system combining a catalytic amount of Shvo's catalyst with a substoichiometric amount of 2,6-dimethoxy-1,4-benzoquinone (B191094) (DMBQ) has been shown to be effective. In this system, the hydroquinone (B1673460) formed during the alcohol oxidation is continuously reoxidized electrochemically. researchgate.net This method allows for the efficient conversion of various secondary alcohols to their corresponding ketones under mild conditions. researchgate.net For instance, the oxidation of 1-(4-methylphenyl)ethanol, a structural isomer, demonstrates the applicability of this system. researchgate.net
Interactive Table: Catalytic Oxidation of Secondary Alcohols
| Catalyst System | Substrate Example | Product | Yield | Mechanistic Notes |
| Potassium tetraoxoferrate(VI) | 1-(4-methylphenyl)-2,2,2-trifluoroethanol | 1-(4-methylphenyl)-2,2,2-trifluoroethanone | 95% | Involves formation of an intermediate ferrate ester; subject to acid and base catalysis. cdnsciencepub.com |
| Shvo's Catalyst / DMBQ (electrochemical) | 1-(4-methylphenyl)ethanol | 1-(4-methylphenyl)ethanone | High | Hydroquinone is electrochemically reoxidized to benzoquinone to maintain the catalytic cycle. researchgate.net |
Transition Metal-Catalyzed Hydrogenation and Transfer Hydrogenation
The asymmetric reduction of the corresponding ketone, 4-methylacetophenone, is a key route to enantiomerically pure this compound. Transition metal catalysis, particularly with ruthenium, rhodium, and iridium complexes, plays a pivotal role in this area. researchgate.netscholaris.carsc.orgdiva-portal.org These reactions are often performed as either asymmetric hydrogenation (AH) using molecular hydrogen or asymmetric transfer hydrogenation (ATH) using a hydrogen donor like 2-propanol or formic acid. rsc.org
Chiral bifunctional amidoiridium(III) complexes have been shown to be highly effective for the hydrogenation of aromatic ketones. rsc.org Mechanistic studies indicate that in methanol (B129727), hydrogenation with H₂ can be favored over transfer hydrogenation, which can suppress the racemization of the alcohol product and lead to higher enantioselectivity. rsc.org For the reduction of 4'-methylacetophenone (B140295), an (S)-alcohol product was obtained in over 99% yield with 98% enantiomeric excess (ee) using a specific chiral iridium catalyst. rsc.org
Similarly, rhodium(III) and iridium(III) Cp* complexes with triazenide ligands have demonstrated high catalytic activity for the reduction of aryl ketones in 2-propanol under base-free conditions. researchgate.net The mechanism of these transfer hydrogenations involves the formation of a metal hydride species which then transfers the hydride to the ketone's carbonyl group. researchgate.net
Ruthenium-based catalysts are also widely used. The catalytic activity in transfer hydrogenation of acetophenone (B1666503) using a terdentate CNN ruthenium complex with 2-propanol as the hydrogen source was found to be dependent on the base concentration. unityfvg.it Mechanistic investigations into related ruthenium-catalyzed C-N bond activation reactions have proposed the formation of Ru-enamine intermediates. marquette.edu
Interactive Table: Asymmetric Hydrogenation of 4'-Methylacetophenone
| Catalyst System | Reaction Type | Hydrogen Source | Product | Yield | Enantiomeric Excess (ee) |
| Chiral amidoiridium complex | AH/ATH | H₂ / CD₃OD | (S)-1-(4'-methylphenyl)ethanol | >99% | 98% |
| [CpIr(Tscydn)(CH₃CN)]⁺ | ATH | 2-Propanol | Chiral Alcohol | Effective | High |
| Rh(III) Cp / Triazenide Ligand | ATH | 2-Propanol | Chiral Alcohol | Good to Excellent Selectivity | Not Specified |
Enzymatic Catalysis
Enzymes offer a highly selective and environmentally benign alternative for the transformation of this compound and related compounds. Lipases are commonly used for the kinetic resolution of racemic alcohols through enantioselective esterification or transesterification.
Novozym 435, an immobilized lipase (B570770) B from Candida antarctica, is a prominent biocatalyst in this field. It has been successfully used for the kinetic resolution of (R,S)-2-(4-methylphenyl)propionic acid via esterification with n-hexanol, achieving high conversion and enantiomeric excess. researchgate.net While this specific example is for a carboxylic acid, the principle is widely applied to the resolution of secondary alcohols. The mechanism relies on the differential rate of reaction for the two enantiomers within the enzyme's chiral active site. The enantioselectivity of such enzymatic reactions can be influenced by the choice of solvent. researchgate.net
Hydroxysteroid dehydrogenases (HSDHs) are another class of enzymes capable of discriminating between secondary alcohols, as demonstrated in the chemoenzymatic synthesis of ursodeoxycholic acid. nih.gov This highlights the potential of oxidoreductases for the selective oxidation or reduction of specific hydroxyl groups in complex molecules. nih.gov
Advanced Spectroscopic Analysis and Structural Elucidation of 1 4 Methylphenyl 2 Propanol
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment and Stereochemical Analysis.nih.govhuji.ac.ildocbrown.infomiamioh.edu
NMR spectroscopy stands as a powerful, non-destructive tool for determining the carbon-hydrogen framework of organic molecules. jove.com By analyzing the magnetic properties of atomic nuclei, specifically ¹H and ¹³C, chemists can deduce the connectivity and spatial arrangement of atoms within a molecule.
Proton NMR (¹H NMR) provides detailed information about the chemical environment of hydrogen atoms in a molecule. The ¹H NMR spectrum of 1-(4-Methylphenyl)-2-propanol, typically recorded in a deuterated solvent like chloroform (B151607) (CDCl₃), reveals several key signals.
The protons of the methyl group attached to the aromatic ring (p-tolyl group) typically appear as a singlet around 2.35 ppm. The methyl group on the propanol (B110389) side chain presents as a doublet due to coupling with the adjacent methine proton, with a chemical shift of approximately 1.25 ppm. The methylene (B1212753) protons (CH₂) adjacent to the aromatic ring show up as a doublet around 2.75 ppm, also due to coupling with the methine proton. The methine proton (CH), which is bonded to the hydroxyl group, appears as a multiplet (a sextet) in the region of 4.0-4.1 ppm. The hydroxyl proton itself often presents as a broad singlet, the chemical shift of which can vary depending on concentration and temperature but is typically found around 1.6-1.7 ppm. The aromatic protons exhibit a characteristic pattern for a 1,4-disubstituted benzene (B151609) ring, appearing as two doublets in the range of 7.10-7.15 ppm.
The integration of these peaks provides a ratio of the number of protons in each unique environment, further confirming the structural assignment. Spin-spin splitting patterns are crucial for determining the connectivity of adjacent non-equivalent protons. For instance, the doublet of the side-chain methyl group indicates one neighboring proton (the methine proton), and the sextet of the methine proton indicates five neighboring protons (three from the methyl group and two from the methylene group). libretexts.orgpressbooks.pub
¹H NMR Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~7.12 | d | 2H | Aromatic protons |
| ~7.10 | d | 2H | Aromatic protons |
| ~4.05 | sextet | 1H | CH-OH |
| ~2.75 | d | 2H | Ar-CH₂ |
| ~2.35 | s | 3H | Ar-CH₃ |
| ~1.65 | br s | 1H | OH |
| ~1.25 | d | 3H | CH₃-CH |
Note: Data is illustrative and may vary slightly based on experimental conditions.
Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. In the ¹³C NMR spectrum of this compound, each unique carbon atom gives a distinct signal.
The carbon of the methyl group attached to the aromatic ring resonates at approximately 21.1 ppm. The methyl group on the propanol side chain appears at around 23.5 ppm. The methylene carbon (CH₂) adjacent to the aromatic ring is found at about 47.5 ppm. The methine carbon (CH-OH) is significantly deshielded by the electronegative oxygen atom and appears further downfield at approximately 69.5 ppm. The aromatic carbons show signals in the range of 129.0 to 137.0 ppm. The carbon atom of the aromatic ring to which the propanol side chain is attached (quaternary carbon) has a chemical shift of around 137.0 ppm, while the carbon bearing the methyl group is at about 135.5 ppm. The other aromatic carbons appear at approximately 129.2 and 129.0 ppm.
¹³C NMR Data for this compound
| Chemical Shift (δ) ppm | Assignment |
|---|---|
| ~137.0 | Aromatic C (quaternary, attached to side chain) |
| ~135.5 | Aromatic C (quaternary, attached to CH₃) |
| ~129.2 | Aromatic CH |
| ~129.0 | Aromatic CH |
| ~69.5 | CH-OH |
| ~47.5 | Ar-CH₂ |
| ~23.5 | CH₃-CH |
| ~21.1 | Ar-CH₃ |
Note: Data is illustrative and may vary slightly based on experimental conditions.
Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), provide further insight into the molecular structure by showing correlations between nuclei. huji.ac.ilipb.ptdokumen.pub
A COSY spectrum reveals correlations between coupled protons. For this compound, cross-peaks would be observed between the methine proton and the protons of the adjacent methyl and methylene groups, confirming their connectivity.
An HSQC spectrum correlates directly bonded protons and carbons. This technique would show a cross-peak between the methine proton signal and the methine carbon signal, as well as between the methylene protons and the methylene carbon, and so on, providing a definitive assignment of the proton and carbon signals to their respective atoms in the molecule.
Vibrational Spectroscopy for Conformational and Functional Group Analysis
Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of molecules. These techniques are particularly useful for identifying functional groups and gaining information about molecular conformation.
The FTIR spectrum of this compound displays characteristic absorption bands corresponding to its functional groups. researchgate.net A broad and strong absorption band in the region of 3600-3200 cm⁻¹ is indicative of the O-H stretching vibration of the alcohol group, with the broadening resulting from hydrogen bonding. libretexts.orgpressbooks.pub
The C-H stretching vibrations of the aromatic ring and the alkyl side chain are observed in the 3100-2850 cm⁻¹ region. researchgate.net Specifically, aromatic C-H stretches appear just above 3000 cm⁻¹, while aliphatic C-H stretches are seen just below 3000 cm⁻¹.
The C-O stretching vibration of the secondary alcohol gives rise to a strong band in the 1125-1085 cm⁻¹ range. Aromatic C=C stretching vibrations typically appear as a series of bands in the 1600-1450 cm⁻¹ region. The substitution pattern of the aromatic ring can also be inferred from the out-of-plane C-H bending vibrations in the 900-675 cm⁻¹ region; for a 1,4-disubstituted (para) ring, a strong band is expected around 850-800 cm⁻¹. wpmucdn.compg.edu.pl
Key FTIR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
|---|---|---|
| 3600-3200 (broad) | O-H stretch | Alcohol |
| 3100-3000 | C-H stretch | Aromatic |
| 3000-2850 | C-H stretch | Aliphatic |
| 1600-1450 | C=C stretch | Aromatic Ring |
| 1125-1085 | C-O stretch | Secondary Alcohol |
| 850-800 | C-H bend (out-of-plane) | 1,4-Disubstituted Aromatic |
Note: Data is illustrative and may vary slightly based on experimental conditions.
Raman spectroscopy provides complementary information to FTIR. While FTIR is sensitive to changes in dipole moment, Raman spectroscopy is sensitive to changes in polarizability. Therefore, vibrations that are weak in FTIR may be strong in Raman, and vice versa.
X-ray Diffraction Studies for Solid-State Structure and Stereochemistry
For a chiral compound like this compound, which contains a stereocenter at the C2 position of the propanol chain, X-ray crystallography can unequivocally determine its absolute configuration (R or S). However, this requires the compound to be in a crystalline, enantiomerically pure, or diastereomerically resolved form. While specific single-crystal X-ray diffraction data for this compound is not extensively reported in publicly accessible literature, the established methodology for such analysis involves the formation of diastereomeric salts. researchgate.netmdpi.com This process involves reacting the racemic alcohol with a chiral resolving agent, such as a tartaric acid derivative, to form two different diastereomeric salts. mdpi.comnih.gov
These diastereomers possess different physical properties, allowing for their separation by methods like fractional crystallization. nih.gov Once a single crystal of a diastereomeric salt is obtained, X-ray diffraction analysis can be performed. The resulting crystal structure reveals the three-dimensional arrangement of both the analyte and the known chiral resolving agent, thereby allowing for the assignment of the absolute stereochemistry of the chiral center in the this compound molecule. mdpi.comnih.gov Studies on analogous compounds have successfully employed this technique, confirming the absolute stereochemistry by analyzing the crystal structure of salts formed with agents like (R,R)-(+)-tartaric acid or dibenzoyl-D-tartaric acid. mdpi.comnih.gov
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful analytical tool used to determine the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ionized form and its fragment ions. The molecular weight of this compound is 150.22 g/mol , with a monoisotopic mass of 150.104465066 Da. nih.gov
In electron ionization (EI) mass spectrometry, the this compound molecule is ionized to form a molecular ion ([M]•+), which then undergoes fragmentation. The fragmentation pattern is characteristic of the molecule's structure and provides valuable clues for its identification. The key fragmentation pathways for alcohols include alpha-cleavage and dehydration (loss of water). libretexts.org
Key Fragmentation Pathways:
Alpha-Cleavage: This is a common fragmentation route for alcohols where a bond adjacent to the carbon bearing the hydroxyl group is broken. libretexts.org For this compound, two primary alpha-cleavage events are possible:
Cleavage of the C1-C2 bond results in the loss of a p-methylbenzyl radical (•CH₂C₆H₄CH₃) to produce a highly stable, resonance-stabilized ion with an m/z of 45. This fragment, [CH(OH)CH₃]⁺, is often the base peak for 2-propanol derivatives. docbrown.info
Cleavage of the C2-C3 bond (loss of a methyl radical, •CH₃) yields the [M-15]⁺ fragment ion at m/z 135.
Dehydration: Alcohols readily lose a molecule of water (H₂O, 18 Da) under EI conditions. libretexts.org This results in a fragment ion ([M-18]•+) at m/z 132.
Benzylic Fragmentation: The p-methylbenzyl moiety also influences the fragmentation pattern. Cleavage of the bond between the benzyl (B1604629) carbon and the aromatic ring is less common, but fragmentation of the side chain is prominent. The ion at m/z 105 corresponds to the p-methylbenzyl cation ([CH₂C₆H₄CH₃]⁺). This ion can further rearrange to the more stable methyltropylium ion. A fragment at m/z 91, corresponding to the tropylium (B1234903) ion ([C₇H₇]⁺), is a classic indicator of a benzyl-type structure, formed via loss of the methyl group from the tolyl moiety followed by rearrangement.
The predicted fragmentation data for this compound is summarized in the table below.
Interactive Table: Predicted Mass Spectrometry Fragments for this compound
| m/z (Mass-to-Charge Ratio) | Ion Structure | Fragmentation Pathway |
| 150 | [C₁₀H₁₄O]•+ | Molecular Ion |
| 135 | [C₉H₁₁O]⁺ | Alpha-cleavage (Loss of •CH₃) |
| 132 | [C₁₀H₁₂]•+ | Dehydration (Loss of H₂O) |
| 105 | [C₈H₉]⁺ | p-Methylbenzyl Cation |
| 91 | [C₇H₇]⁺ | Tropylium Ion |
| 45 | [C₂H₅O]⁺ | Alpha-cleavage (Loss of •C₈H₉) |
Computational Chemistry and Theoretical Studies on 1 4 Methylphenyl 2 Propanol
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the electronic properties and behavior of a molecule at the atomic level.
Molecular Orbital Analysis (HOMO-LUMO Energies)The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's chemical reactivity and electronic transitions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. A computational study would provide specific energy values for these orbitals.
Hypothetical HOMO-LUMO Data Table
| Property | Energy (eV) |
|---|---|
| HOMO Energy | Data not available |
| LUMO Energy | Data not available |
Mulliken Charge Distribution AnalysisMulliken charge analysis is a method for estimating the partial atomic charges in a molecule, providing insight into the distribution of electrons among the atoms. This analysis would help identify the electrophilic and nucleophilic centers within 1-(4-Methylphenyl)-2-propanol. For instance, it would likely show a negative charge on the oxygen atom of the hydroxyl group and positive charges on the adjacent carbon and hydrogen atoms, which is crucial for understanding intermolecular interactions like hydrogen bonding.
Hypothetical Mulliken Charge Data Table
| Atom | Mulliken Charge (a.u.) |
|---|---|
| O (hydroxyl) | Data not available |
| C (attached to OH) | Data not available |
Conformational Analysis and Energy Landscapes
Conformational analysis investigates the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds.
Rotational Barriers and Preferred ConformationsA computational study would explore the potential energy surface of this compound by systematically rotating the key dihedral angles, such as the C-C bond connecting the propanol (B110389) side chain to the phenyl ring and the C-O bond of the alcohol group. This analysis would identify the most stable (lowest energy) conformations and the energy barriers for rotation between them. The results would reveal the molecule's preferred three-dimensional structure, which influences its physical properties and biological interactions.
Hypothetical Rotational Barrier Data Table
| Rotational Bond | Energy Barrier (kcal/mol) |
|---|---|
| Phenyl-C1 | Data not available |
| C1-C2 | Data not available |
Potential Energy Surface (PES) Mapping
A Potential Energy Surface (PES) is a foundational concept in computational chemistry that maps the energy of a molecule as a function of its geometry. For a molecule like this compound, which possesses several rotatable bonds, the PES can be complex, with multiple energy minima corresponding to stable conformers and saddle points representing transition states between them.
Theoretical investigations into the PES of similar aromatic alcohols, such as 1-phenyl-2-propanol, have been conducted using various quantum mechanical methods. researchgate.net A typical approach involves systematic scans of the dihedral angles associated with the key rotatable bonds to map out the conformational space and identify low-energy structures. For this compound, the critical dihedral angles would be around the Cα-Cβ bond of the propanol side chain and the bond connecting the phenyl ring to the propanol moiety.
Illustrative Conformational Analysis Data for a Phenylpropanol Analog
| Dihedral Angle | Relative Energy (kcal/mol) | Key Intramolecular Interactions |
|---|---|---|
| 60° (gauche) | 0.00 | Potential for intramolecular hydrogen bonding between the hydroxyl group and the π-system of the aromatic ring. |
| 180° (anti) | 1.5 - 2.5 | Sterically less hindered, but lacks the stabilizing intramolecular hydrogen bond. |
Note: This data is illustrative and based on computational studies of analogous phenylpropanol compounds. The exact energy values for this compound would require specific calculations.
The mapping of the PES for this compound would likely be performed using Density Functional Theory (DFT) methods, such as B3LYP or M06-2X, with a suitable basis set like 6-31G* or larger, to balance computational cost and accuracy. researchgate.net The results of such an analysis would reveal the most stable conformations of the molecule, which are crucial for understanding its predominant structure in different environments.
Theoretical Studies of Structure-Property Relationships
Theoretical studies are instrumental in elucidating the relationships between the molecular structure of this compound and its various chemical and physical properties. By employing computational models, researchers can predict and rationalize properties that are otherwise challenging to measure experimentally.
One of the key aspects of the structure of this compound is the interplay between the aromatic ring and the propanol side chain. Computational studies on similar aromatic alcohols have shown that non-covalent interactions, such as intramolecular hydrogen bonding and CH-π interactions, play a significant role in determining the preferred conformation and, consequently, the molecule's properties. nih.govnih.gov
| Hydrogen Bond Donor/Acceptor Capacity | Good Donor, Fair Acceptor | The hydroxyl group is a strong hydrogen bond donor. The oxygen atom can also act as a hydrogen bond acceptor, as can the π-system of the aromatic ring. |
This table is based on general principles of computational chemistry and findings for structurally related molecules.
Quantum chemical calculations, such as Natural Bond Orbital (NBO) analysis, can be used to quantify the strength of intramolecular interactions and understand the electronic delocalization within the molecule. For instance, such an analysis could reveal the extent of electron density transfer from the hydroxyl group's lone pairs to the antibonding orbitals of the aromatic ring, which can influence the acidity of the hydroxyl proton.
Thermochemical Calculations and Energetics of Reactions
Thermochemical properties, such as the enthalpy of formation, entropy, and heat capacity, are fundamental for understanding the stability and reactivity of this compound. Computational methods provide a reliable means of estimating these properties, especially when experimental data is unavailable.
High-level ab initio methods, such as G3 or CBS-QB3, are often employed for accurate thermochemical calculations. These methods involve a series of calculations at different levels of theory and basis sets to extrapolate to a high-accuracy energy. Simpler DFT methods can also provide good estimates, particularly when calibrated against experimental data for related compounds.
Illustrative Calculated Thermochemical Data for a Phenylpropanol Analog
| Thermochemical Property | Calculated Value |
|---|---|
| Standard Enthalpy of Formation (gas, 298.15 K) | -30 to -50 kcal/mol |
| Standard Molar Entropy (gas, 298.15 K) | 90 to 110 cal/mol·K |
| Heat Capacity (Cv, gas, 298.15 K) | 40 to 50 cal/mol·K |
Note: These values are illustrative and represent typical ranges for molecules of similar size and composition. Precise values for this compound would require specific, high-level computational studies.
Furthermore, computational chemistry can be used to explore the energetics of reactions involving this compound. For example, the energy profile for its dehydration to form the corresponding alkene or its oxidation to a ketone can be calculated. This involves locating the transition state structures and calculating the activation energies for these reactions. Such studies provide valuable insights into the reaction mechanisms and can help in predicting the conditions under which these reactions would occur. For instance, a computational study on the pyrolysis of a related compound, p-coumaryl alcohol, utilized DFT to analyze the potential energy surface and identify plausible reaction pathways. nih.gov
Stereochemical Investigations of 1 4 Methylphenyl 2 Propanol
Absolute Configuration Determination and Stereoisomer Characterization
1-(4-Methylphenyl)-2-propanol is a chiral molecule because the second carbon atom in the propanol (B110389) chain is bonded to four different groups: a hydroxyl (-OH) group, a hydrogen (-H) atom, a methyl (-CH3) group, and a 4-methylbenzyl (-CH2-C6H4-CH3) group. This carbon is known as a stereocenter or chiral center, and its presence allows the molecule to exist as a pair of non-superimposable mirror images called enantiomers.
The absolute configuration of each enantiomer is unambiguously assigned using the Cahn-Ingold-Prelog (CIP) priority rules. chadsprep.comlibretexts.orgyoutube.com This system ranks the four substituents attached to the stereocenter based on atomic number. chadsprep.comyoutube.com
CIP Priority Assignment for this compound:
-OH (Oxygen, atomic number 8) - Highest priority (1)
-CH2-C6H4-CH3 (The carbon of the benzyl (B1604629) group is attached to another carbon) - Priority (2)
-CH3 (The methyl carbon is attached to hydrogens) - Priority (3)
-H (Hydrogen, atomic number 1) - Lowest priority (4)
To assign the configuration, the molecule is oriented so that the lowest priority group (-H) points away from the viewer. The direction from the highest priority group (1) to the second (2) to the third (3) is then observed. If this direction is clockwise, the configuration is designated (R) (from the Latin Rectus for right). If the direction is counter-clockwise, it is designated (S) (from the Latin Sinister for left). libretexts.orgyoutube.com
The two enantiomers, (R)-1-(4-methylphenyl)-2-propanol and (S)-1-(4-methylphenyl)-2-propanol, have identical physical properties such as melting point, boiling point, and solubility in achiral solvents. However, they differ in their interaction with plane-polarized light. One enantiomer will rotate the light in a clockwise direction (dextrorotatory, (+)), while the other will rotate it by an equal magnitude in the counter-clockwise direction (levorotatory, (-)). This property is measured using a polarimeter. It is important to note that there is no direct correlation between the (R)/(S) designation and the direction of optical rotation (+)/(-). libretexts.org
Spectroscopic characterization using methods like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy in an achiral environment will yield identical spectra for both enantiomers. Distinguishing them requires a chiral environment, as discussed in subsequent sections.
Chiral Discrimination and Recognition Phenomena
Chiral discrimination is the process by which a chiral entity interacts differently with the two enantiomers of another chiral compound. mdpi.com This phenomenon is fundamental to many biological processes and is the basis for the separation of enantiomers. The underlying principle is the formation of transient diastereomeric complexes between the chiral selector (the discriminating agent) and the individual enantiomers (the selectands). Since diastereomers have different physical and chemical properties, these complexes will have different energies of formation and stability.
A commonly accepted model for chiral recognition requires a minimum of three points of interaction between the chiral selector and the analyte. For this compound, these interactions could involve hydrogen bonding (with the -OH group), π-π stacking (with the aromatic ring), and steric or van der Waals interactions.
This principle is practically applied in enantioselective liquid chromatography (chiral HPLC). nih.gov A mixture of enantiomers is passed through a column containing a Chiral Stationary Phase (CSP). The CSP interacts differently with the (R) and (S) enantiomers of this compound, causing one to be retained longer on the column than the other, thus achieving separation. mdpi.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and can effectively separate a broad range of chiral molecules through a combination of hydrogen bonding, dipole-dipole, and steric interactions. researchgate.netvt.edu
| Chiral Recognition Technique | Principle of Discrimination | Application for this compound |
|---|---|---|
| Chiral HPLC | Differential diastereomeric interactions with a Chiral Stationary Phase (CSP) lead to different retention times. | Separation of (R) and (S) enantiomers for analysis or purification. |
| Host-Guest Chemistry | A chiral host molecule (e.g., cyclodextrin) selectively encapsulates one enantiomer over the other, forming a more stable diastereomeric complex. | Can be used in sensing applications or as a basis for separation. |
| Enzymatic Resolution | An enzyme's chiral active site selectively catalyzes a reaction on one enantiomer, allowing for separation of the reacted and unreacted enantiomers. | Selective acylation or hydrolysis of one enantiomer. |
Impact of Stereochemistry on Chemical Reactivity and Selectivity
The distinct three-dimensional arrangement of enantiomers means they can behave differently in chemical reactions that involve other chiral reagents or catalysts. This leads to the concepts of stereoselectivity and stereospecificity. masterorganicchemistry.com
A stereoselective reaction is one in which one stereoisomer of the product is formed preferentially over others. masterorganicchemistry.com For example, when reacting a racemic mixture of this compound with a single enantiomer of a chiral acylating agent in the presence of a lipase (B570770) enzyme, the enzyme's chiral active site will recognize and acylate one enantiomer much faster than the other. This process, known as kinetic resolution, results in a mixture of an acylated enantiomer and the unreacted, opposite enantiomer, which can then be separated. The stereochemistry of the alcohol directly influences the rate of reaction.
A stereospecific reaction is one where the stereochemistry of the starting material dictates the stereochemistry of the product. masterorganicchemistry.comkhanacademy.org If a reaction proceeds through a mechanism that has specific spatial requirements, then different stereoisomers of the reactant will give different stereoisomers of the product. For instance, if the hydroxyl group of (R)-1-(4-methylphenyl)-2-propanol were to be substituted via an SN2 mechanism, the reaction would proceed with an inversion of configuration, yielding a product with the (S) configuration at that carbon center. Conversely, starting with the (S)-enantiomer would yield the (R)-product. The stereochemical outcome is a direct consequence of the reactant's stereochemistry.
Enantiomeric Excess Determination Methods
Enantiomeric excess (ee) is a measurement of the purity of a chiral sample. It is defined as the absolute difference between the mole fraction of each enantiomer and is expressed as a percentage. heraldopenaccess.us An ee of 100% indicates an enantiomerically pure sample, while an ee of 0% indicates a racemic mixture (a 50:50 mix of both enantiomers). heraldopenaccess.us Several analytical techniques are employed to determine the ee of a sample of this compound.
Chiral High-Performance Liquid Chromatography (HPLC): This is one of the most common and reliable methods. heraldopenaccess.usuma.es The sample is injected into an HPLC system equipped with a chiral stationary phase. The two enantiomers interact differently with the CSP, leading to their separation in time. They appear as two distinct peaks in the chromatogram. The enantiomeric excess is calculated from the relative integrated areas of these two peaks.
Nuclear Magnetic Resonance (NMR) Spectroscopy: While enantiomers have identical NMR spectra in achiral solvents, their signals can be differentiated in a chiral environment. scispace.com
Chiral Derivatizing Agents (CDAs): The alcohol sample is reacted with an enantiomerically pure CDA, such as Mosher's acid chloride ((R)- or (S)-α-methoxy-α-trifluoromethylphenylacetyl chloride), to form a mixture of diastereomeric esters. Diastereomers have distinct chemical shifts in the NMR spectrum. nih.gov By integrating the signals corresponding to each diastereomer, their ratio, and thus the original ee of the alcohol, can be accurately determined. The drawback is that this method requires chemical modification of the sample.
Chiral Solvating Agents (CSAs) or Shift Reagents: An enantiomerically pure CSA is added to the NMR sample of the alcohol. The CSA forms weak, transient diastereomeric complexes with each enantiomer. scispace.com This association induces small but measurable differences in the chemical shifts of the enantiomers' protons (or other nuclei), allowing for their quantification by integrating the separated signals. This method is non-destructive, as the sample is not permanently modified. tum.de
| Method | Principle | Sample Modification | Advantages | Disadvantages |
|---|---|---|---|---|
| Chiral HPLC | Physical separation of enantiomers on a chiral column. | No | Highly accurate and reproducible; provides both separation and quantification. uma.es | Requires specialized chiral columns; method development can be time-consuming. |
| NMR with Chiral Derivatizing Agents (CDAs) | Conversion of enantiomers into diastereomers with distinct NMR signals. | Yes (destructive) | Can provide large signal separation; allows for determination of absolute configuration in some cases. | Sample is consumed; potential for kinetic resolution during derivatization can lead to inaccurate results. nih.gov |
| NMR with Chiral Solvating Agents (CSAs) | Formation of transient diastereomeric complexes, inducing chemical shift differences. | No (non-destructive) | Sample is recoverable; simple and rapid measurement. tum.de | Signal separation is often small; requires a suitable CSA and optimization of conditions (temperature, concentration). |
Advanced Analytical Methodologies for 1 4 Methylphenyl 2 Propanol in Complex Chemical Matrices
Chromatographic Techniques for Separation and Quantification
Chromatography is a fundamental analytical technique for separating, identifying, and quantifying the components of a mixture. For 1-(4-Methylphenyl)-2-propanol, various chromatographic methods are utilized, each offering specific advantages depending on the analytical goal.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound. In GC, the compound is vaporized and separated based on its boiling point and interaction with a stationary phase within a capillary column. The separated components then enter the mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio, providing both qualitative and quantitative information.
The successful analysis of this compound by GC-MS depends on the optimization of several parameters. These include the type of capillary column, the temperature program of the GC oven, the carrier gas flow rate, and the mass spectrometer settings. For instance, a common approach involves using a non-polar or medium-polarity capillary column, such as one coated with a phenyl-methylpolysiloxane stationary phase. The oven temperature is typically programmed to start at a lower temperature and gradually increase to ensure the separation of this compound from other volatile components in the sample. fmach.it
Table 1: Illustrative GC-MS Parameters for Volatile Analysis
| Parameter | Example Condition | Purpose |
| GC Column | 60 m × 0.25 mm i.d. × 0.25 µm d.f. capillary column (e.g., Rtx-WAX) fmach.it | To separate volatile compounds based on their boiling points and polarity. |
| Oven Program | Initial temperature of 40°C, ramped at 2°C/min to 240°C, and held for 10 min. fmach.it | To achieve optimal separation of analytes with different volatilities. |
| Carrier Gas | Helium at a constant flow rate of 1.2 mL/min. fmach.it | To transport the sample through the column. |
| Injection Mode | Split or splitless, depending on the sample concentration. | To introduce a precise amount of sample onto the column. |
| MS Ionization | Electron Ionization (EI) at 70 eV. fmach.it | To create characteristic fragment ions for identification. |
| MS Scan Range | 30–350 m/z. fmach.it | To detect the molecular ion and fragment ions of the target analyte and potential impurities. |
This table provides a general example of GC-MS parameters and may need to be optimized for specific applications.
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation and purity assessment of non-volatile or thermally labile compounds. basicmedicalkey.com For this compound, reversed-phase HPLC is a common method. In this mode, the stationary phase is non-polar (e.g., C18-bonded silica), and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water. rsc.org The separation is based on the differential partitioning of the analytes between the stationary and mobile phases.
HPLC is particularly useful for determining the purity of this compound by separating it from non-volatile impurities and degradation products. nih.gov The use of a UV detector allows for the quantification of the compound based on its absorbance at a specific wavelength. Method development in HPLC involves optimizing the mobile phase composition, flow rate, and column temperature to achieve the desired separation. researchgate.net
Table 2: Representative HPLC Conditions for Purity Assessment
| Parameter | Example Condition | Purpose |
| Column | C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size). rsc.org | To separate the analyte from impurities based on hydrophobicity. |
| Mobile Phase | A gradient of acetonitrile and water. rsc.org | To elute compounds with a wide range of polarities. |
| Flow Rate | 1.0 mL/min. rsc.org | To ensure efficient separation and reasonable analysis time. |
| Detection | UV at 210 nm. rsc.org | To detect and quantify the analyte and UV-active impurities. |
| Injection Volume | 10 µL | To introduce a reproducible amount of sample. |
| Column Temp. | Ambient or controlled (e.g., 25°C). nih.gov | To ensure reproducible retention times. |
This table presents a typical set of HPLC conditions that may require adjustment for specific analytical needs.
Since this compound possesses a chiral center, it can exist as two enantiomers. These enantiomers may have different biological activities, making their separation and quantification crucial in certain applications. Chiral chromatography is the primary technique used for the separation of enantiomers. asianpubs.org This is typically achieved using a chiral stationary phase (CSP) in either HPLC or GC.
Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used for the chiral separation of a variety of compounds, including alcohols. acs.orgresearchgate.net The separation mechanism involves the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP, leading to different retention times. The choice of mobile phase, often a mixture of a non-polar solvent like hexane (B92381) and a polar modifier like isopropanol, is critical for achieving optimal enantiomeric resolution. asianpubs.org
Table 3: Illustrative Chiral HPLC Conditions for Enantiomer Separation
| Parameter | Example Condition | Purpose |
| Column | Chiral stationary phase (e.g., cellulose or amylose-based). acs.org | To provide a chiral environment for the differential interaction of enantiomers. |
| Mobile Phase | n-Hexane/Isopropanol mixture. asianpubs.org | To control the retention and selectivity of the enantiomeric separation. |
| Flow Rate | 1.0 mL/min. asianpubs.org | To achieve good resolution and peak shape. |
| Detection | UV at 254 nm. asianpubs.org | To detect the separated enantiomers. |
| Temperature | 25°C. asianpubs.org | To ensure consistent and reproducible separations. |
This table provides an example of chiral HPLC conditions; the specific CSP and mobile phase composition must be optimized for the separation of this compound enantiomers.
Sample Preparation Techniques for Enhanced Detection
Effective sample preparation is a critical step in the analysis of this compound, especially when it is present in complex matrices. chromatographyonline.com The goal of sample preparation is to isolate the analyte of interest from interfering substances, concentrate it to a detectable level, and present it in a form suitable for the analytical instrument. organomation.com
Solid-Phase Extraction (SPE) is a widely used technique for sample cleanup and concentration. sigmaaldrich.com It involves passing a liquid sample through a solid sorbent material that retains the analyte of interest. scispace.com Interfering components are washed away, and the analyte is then eluted with a suitable solvent. scispace.com For this compound, a reversed-phase sorbent like C18 could be used, where the compound is retained from an aqueous matrix and then eluted with an organic solvent like methanol (B129727) or acetonitrile. mdpi.com
Liquid-Liquid Extraction (LLE) is a classic extraction method based on the differential solubility of a compound in two immiscible liquids. youtube.com To extract this compound from an aqueous sample, an organic solvent in which it is highly soluble, such as dichloromethane (B109758) or ethyl acetate (B1210297), would be used. The two phases are mixed, and the analyte partitions into the organic layer, which is then separated for analysis. youtube.com
Derivatization is the process of chemically modifying an analyte to produce a new compound with properties that are more suitable for a particular analytical method. libretexts.org For GC analysis, derivatization can be used to increase the volatility and thermal stability of a compound, as well as to improve its chromatographic behavior and detection sensitivity. sigmaaldrich.com
For this compound, the hydroxyl group can be derivatized. Common derivatization reactions for alcohols include:
Silylation: This involves reacting the alcohol with a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), to form a more volatile trimethylsilyl (B98337) (TMS) ether. sigmaaldrich.com
Acylation: This reaction with an acylating agent, like trifluoroacetic anhydride (B1165640) (TFAA), produces a more volatile ester derivative. jfda-online.com
Esterification: Reaction with an acid, such as phenylboronic acid, can form a cyclic ester, which can be beneficial for GC-MS analysis. nih.gov
These derivatization strategies can enhance the detectability of this compound and facilitate its analysis in complex matrices where interferences may be present. nih.gov
Table 4: Common Derivatization Reagents for Alcohols in GC Analysis
| Derivatization Method | Reagent Example | Derivative Formed | Advantages |
| Silylation | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) sigmaaldrich.com | Trimethylsilyl (TMS) ether | Increased volatility and thermal stability. libretexts.org |
| Acylation | Trifluoroacetic anhydride (TFAA) jfda-online.com | Fluoroacyl ester | Increased volatility and enhanced detection by electron capture detector (ECD). jfda-online.com |
| Esterification | Phenylboronic acid nih.gov | Phenylboronic ester | Forms a stable cyclic derivative, improving chromatographic performance. |
This table summarizes common derivatization approaches for alcohols. The choice of reagent and reaction conditions should be optimized for the specific application.
Chemical Transformations and Derivative Synthesis of 1 4 Methylphenyl 2 Propanol
Formation of Esters and Ethers
The hydroxyl group of 1-(4-methylphenyl)-2-propanol serves as a key functional handle for the synthesis of esters and ethers. These reactions are fundamental in organic synthesis for creating new carbon-oxygen bonds and modifying the properties of the parent alcohol.
Esterification: Esters are commonly synthesized from alcohols through reaction with carboxylic acids or their more reactive derivatives, such as acyl chlorides and acid anhydrides. chemguide.co.uk The reaction of this compound with a carboxylic acid, known as Fischer esterification, is typically catalyzed by a strong acid like sulfuric acid and is a reversible process. chemguide.co.uk For a more efficient and often irreversible reaction, acyl chlorides can be used. youtube.commasterorganicchemistry.com This reaction is generally vigorous and may be performed in the presence of a base to neutralize the hydrogen chloride byproduct. youtube.com Another common method is the Steglich esterification, which utilizes coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). commonorganicchemistry.com
Etherification: The synthesis of ethers from this compound can be achieved through methods like the Williamson ether synthesis. gold-chemistry.orgmasterorganicchemistry.comyoutube.comkhanacademy.org This SN2 reaction involves the deprotonation of the alcohol with a strong base, such as sodium hydride, to form the corresponding alkoxide. youtube.com This alkoxide then acts as a nucleophile, attacking an alkyl halide to form the ether. masterorganicchemistry.comyoutube.com The choice of the alkyl halide is crucial, with primary alkyl halides being the most effective to avoid competing elimination reactions. masterorganicchemistry.com
Table 1: Representative Esterification and Etherification Reactions
| Reaction Type | Reactants | Reagents/Catalyst | Product |
| Fischer Esterification | This compound, Acetic acid | Sulfuric acid | 1-(4-Methylphenyl)propan-2-yl acetate (B1210297) |
| Acyl Chloride Esterification | This compound, Acetyl chloride | Pyridine | 1-(4-Methylphenyl)propan-2-yl acetate |
| Williamson Ether Synthesis | This compound, Methyl iodide | Sodium hydride | 2-Methoxy-1-(4-methylphenyl)propane |
Dehydration Reactions and Olefin Formation
The dehydration of this compound involves the elimination of a water molecule to form an alkene (olefin). This reaction is typically acid-catalyzed, with common catalysts being concentrated sulfuric acid or phosphoric acid. libretexts.org The mechanism for the dehydration of a secondary alcohol like this compound proceeds through a carbocation intermediate. libretexts.org Protonation of the hydroxyl group is followed by the loss of a water molecule to form a secondary carbocation. A subsequent deprotonation from an adjacent carbon atom yields the alkene.
Due to the structure of this compound, the elimination of water can result in the formation of two isomeric olefins: 4-(prop-1-en-2-yl)toluene and (E/Z)-4-(prop-1-en-1-yl)toluene. The regioselectivity of the reaction is governed by Zaitsev's rule, which predicts that the more substituted (and therefore more stable) alkene will be the major product. In this case, (E/Z)-4-(prop-1-en-1-yl)toluene would be the expected major product. The use of different catalysts and reaction conditions, such as employing zeolite catalysts, can influence the selectivity towards a particular olefin. researchgate.net
Table 2: Potential Olefin Products from Dehydration of this compound
| Product Name | Structure | Predicted Major/Minor Product |
| 4-(Prop-1-en-2-yl)toluene | CH2=C(CH3)C6H4CH3 | Minor |
| (E/Z)-4-(Prop-1-en-1-yl)toluene | CH3CH=CHC6H4CH3 | Major (Zaitsev's product) |
Hydrogenation and Dehydrogenation Studies
Hydrogenation: The aromatic ring of this compound can undergo hydrogenation to yield 1-(4-methylcyclohexyl)-2-propanol. This reaction typically requires a metal catalyst, such as palladium or platinum, and is carried out under hydrogen pressure. wikipedia.org The specific conditions, including catalyst choice, solvent, temperature, and pressure, can influence the rate and selectivity of the reaction.
Dehydrogenation: Dehydrogenation of this compound involves the oxidation of the secondary alcohol to its corresponding ketone, 1-(4-methylphenyl)-2-propanone. nih.govchemicalbook.com This transformation can be achieved using a variety of oxidizing agents. Common reagents for the oxidation of secondary alcohols to ketones include chromic acid derivatives (e.g., Jones reagent), pyridinium (B92312) chlorochromate (PCC), and Swern oxidation conditions. The choice of oxidant depends on the desired reaction scale and the presence of other sensitive functional groups in the molecule.
Table 3: Hydrogenation and Dehydrogenation Products
| Reaction Type | Substrate | Product |
| Hydrogenation | This compound | 1-(4-Methylcyclohexyl)-2-propanol |
| Dehydrogenation | This compound | 1-(4-Methylphenyl)-2-propanone |
Condensation and Polymerization Reactions
Condensation Reactions: The dehydrogenation product of this compound, which is 1-(4-methylphenyl)-2-propanone, can participate in condensation reactions. A notable example is the aldol (B89426) condensation, a fundamental carbon-carbon bond-forming reaction in organic chemistry. magritek.comlibretexts.orgmasterorganicchemistry.com In the presence of a base or acid catalyst, 1-(4-methylphenyl)-2-propanone can react with another carbonyl compound (or with itself in a self-condensation) to form a β-hydroxy ketone, which can then dehydrate to an α,β-unsaturated ketone. magritek.com For instance, a crossed aldol condensation with an aldehyde like benzaldehyde (B42025) would yield a chalcone-like structure. beyondbenign.org
Polymerization Reactions: The olefin products obtained from the dehydration of this compound, such as 4-propenyltoluene, can undergo polymerization. nih.gov The vinyl group in these monomers can be polymerized through various mechanisms, including free-radical, cationic, or anionic polymerization, to form polymers with a polystyrene-like backbone. The properties of the resulting polymer would be influenced by the specific monomer isomer used and the polymerization conditions. Additionally, derivatives with ether substituents have been explored to improve polymer solubility for applications in materials science, such as in organic light-emitting diodes. uh.edu
Functional Group Interconversions on the Aryl Moiety
The aromatic ring of this compound is amenable to various functional group interconversions, allowing for the synthesis of a wide array of derivatives. These reactions primarily involve electrophilic aromatic substitution.
Nitration: The benzene (B151609) ring can be nitrated using a mixture of nitric acid and sulfuric acid to introduce a nitro group. rushim.ru The position of nitration will be directed by the existing alkyl substituents. In the case of this compound, the incoming nitro group would be directed to the positions ortho to the methyl and propanol (B110389) substituents. The synthesis of related nitrated compounds like 1-(4-nitrophenyl)-2-propanol has been documented. nih.gov
Halogenation: Halogenation of the aromatic ring can be achieved using elemental halogens (e.g., Br2, Cl2) in the presence of a Lewis acid catalyst. This reaction introduces a halogen atom onto the benzene ring, with the position of substitution again being directed by the alkyl groups. Studies on the halogenation of related p-cymene (B1678584) derivatives provide insight into the expected reactivity. rsc.org
Oxidation of the Methyl Group: The methyl group on the aryl moiety can be oxidized to a carboxylic acid group. This transformation typically requires strong oxidizing agents, such as potassium permanganate (B83412) (KMnO4) or chromic acid, often under harsh reaction conditions. chemspider.com This conversion would yield 4-(2-hydroxypropyl)benzoic acid, significantly altering the chemical properties of the molecule by introducing a carboxylic acid functionality. Milder oxidation methods can also be employed to potentially form the corresponding aldehyde. thieme-connect.de
Table 4: Examples of Functional Group Interconversions on the Aryl Moiety
| Reaction Type | Reagents | Potential Product |
| Nitration | HNO3, H2SO4 | 1-(4-Methyl-2-nitrophenyl)-2-propanol |
| Bromination | Br2, FeBr3 | 1-(2-Bromo-4-methylphenyl)-2-propanol |
| Oxidation | KMnO4 | 4-(2-Hydroxypropyl)benzoic acid |
Role of 1 4 Methylphenyl 2 Propanol in Advanced Organic Synthesis
As a Versatile Building Block in Complex Molecule Synthesis
A versatile building block in organic synthesis is a relatively simple molecule that can be readily incorporated into a larger, more complex structure. scbt.com These building blocks typically possess one or more functional groups that allow for predictable and high-yielding chemical transformations. 1-(4-Methylphenyl)-2-propanol fits this description perfectly due to its inherent structural features: the hydroxyl (-OH) group and the p-tolyl moiety.
The vicinal amino alcohol motif, which can be readily synthesized from this compound, is of paramount importance in organic chemistry as it is a fundamental component in natural products, nutraceuticals, and numerous approved drugs. researchgate.net Molecules containing this structure, such as phenylpropanolamines, are not only biologically active themselves but are also valuable intermediates and chiral building blocks for further synthetic elaboration. researchgate.net The hydroxyl group of this compound is a key site for chemical modification. It can undergo oxidation to the corresponding ketone, esterification, etherification, or replacement with other functional groups, such as halides or amines. The aromatic ring provides another handle for modification, allowing for electrophilic substitution reactions to introduce additional functional groups onto the phenyl core. This dual functionality allows chemists to use this compound to construct a wide range of more complex molecules, making it a valuable tool in the synthesis of new chemical entities. nih.govsemanticscholar.org
Application as a Chemical Intermediate in Multi-Step Pathways
In multi-step synthesis, an intermediate is a molecular entity that is formed from the reactants and reacts further to give the final products. nih.govkhanacademy.org These species are crucial in a synthetic sequence, often representing a key transformation point in a long reaction pathway. studysmarter.co.uk this compound serves as a critical intermediate in several important synthetic routes.
A prominent example of its role as an intermediate is in the synthesis of certain substituted amphetamines. Many published methods for the synthesis of 4-methylamphetamine (4-MA) involve the reductive amination of the precursor ketone, 1-(4-methylphenyl)propan-2-one (also known as 4-methylbenzyl methyl ketone or 4-methyl-BMK). ofdt.fr In these pathways, the ketone is first reduced to the corresponding alcohol, this compound. This alcohol intermediate is then typically converted to a leaving group (e.g., by halogenation or tosylation) before undergoing nucleophilic substitution with an amine to yield the final product. The presence of 4-methyl-BMK in some illicit drug samples indicates that this synthetic route, which necessarily proceeds through the this compound intermediate, is utilized in practice. ofdt.fr
The general class of phenylpropanolamines, for which this compound is a direct precursor via amination of the alcohol, are themselves important intermediates for a variety of active pharmaceutical ingredients (APIs). researchgate.net These compounds are used as starting materials for drugs that function as nasal decongestants, appetite suppressants, and blood pressure stabilizers. researchgate.net
Table 1: this compound as a Key Intermediate
| Starting Material | Intermediate | Final Product Class |
|---|---|---|
| 1-(4-methylphenyl)propan-2-one | This compound | Substituted Phenylpropylamines (e.g., 4-methylamphetamine) ofdt.fr |
| This compound | N-Substituted 1-(4-methylphenyl)-2-aminopropane | Phenylpropanolamine-based APIs researchgate.net |
This table illustrates pathways where this compound is a documented or logical intermediate.
Precursor for the Synthesis of Diverse Organic Scaffolds
A molecular scaffold is the core structure of a molecule to which various functional groups can be attached. wiley-vch.de The design and synthesis of novel scaffolds are central to medicinal chemistry, as the scaffold often determines the three-dimensional arrangement of functional groups and thus the molecule's biological activity. nih.gov The 1,4-benzodiazepine (B1214927) (BDZ) framework, for instance, is considered a "privileged structure" because it can bind to a variety of biological targets. nih.govnih.gov
This compound serves as a valuable precursor for the synthesis of a variety of organic scaffolds. Through a sequence of reactions, its core structure can be elaborated into more complex ring systems. For example, the phenylpropanolamine structure derived from it can be a key component in building heterocyclic scaffolds. The synthesis of 4-methylphenmetrazine, a morpholine (B109124) derivative, involves the reaction of 2-bromo-1-(4-methylphenyl)propan-1-one with ethanolamine, followed by reduction and cyclization. nih.gov A related pathway starting from this compound could conceivably be used to access similar morpholine or other heterocyclic scaffolds.
The development of diversity-oriented synthesis aims to create libraries of structurally diverse molecules, often based on a common starting material or scaffold. researchgate.net The functional handles on this compound make it an attractive starting point for such strategies, enabling the generation of libraries of compounds for screening in drug discovery programs. For example, non-natural amino acids, including modified prolines, are critical building blocks for active pharmaceutical compounds, and the phenylpropane structure provides a basis for creating such analogues. mdpi.com
Table 2: Potential Organic Scaffolds Derived from this compound
| Precursor Derivative | Target Scaffold | Potential Application |
|---|---|---|
| 1-(4-methylphenyl)-2-aminopropane | Morpholines | CNS-active agents nih.gov |
| 1-(4-methylphenyl)-2-aminopropane | Imidazoles | Ligand Synthesis researchgate.net |
| Chiral 1-(4-methylphenyl)-2-aminopropane | Substituted Proline Analogues | Peptidomimetics, Antivirals mdpi.com |
This table outlines potential scaffolds that can be synthesized using this compound as a starting material, based on established synthetic methodologies for related structures.
Utility in Catalysis as a Ligand Precursor or Chiral Auxiliary
The application of this compound extends into the realm of catalysis, where it can serve dual roles as either a precursor to sophisticated ligands or as a chiral auxiliary in asymmetric synthesis.
Ligand Precursor: Homogeneous catalysis often relies on transition metal complexes where the metal's reactivity is tuned by organic molecules called ligands. google.com The development of new ligands is crucial for discovering novel catalytic reactions. The hydroxyl group of this compound provides a convenient attachment point for building more complex polydentate ligands containing nitrogen, phosphorus, or sulfur donor atoms. Such ligands can then be coordinated to transition metals to create catalysts for a wide range of reactions, including hydrogenation, dehydrogenation, and various C-C and C-N bond-forming reactions. google.com
Chiral Auxiliary: this compound is a chiral molecule, existing as two non-superimposable mirror images (enantiomers). In asymmetric synthesis, a chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into a substrate to direct a reaction to produce a predominance of one enantiomer of the product. Phenylpropanolamine derivatives, which are directly accessible from this compound, are well-established as valuable chiral auxiliaries. researchgate.net For instance, the enantioselective alkylation of aldehydes can be achieved with high efficiency using chiral catalysts derived from amino alcohols. orgsyn.org By resolving this compound into its pure (R) and (S) enantiomers, it becomes a valuable tool for controlling stereochemistry in the synthesis of other chiral molecules, a critical aspect in the production of modern pharmaceuticals.
Future Research Directions and Emerging Areas
Exploration of Novel Synthetic Pathways
The development of innovative and efficient synthetic methodologies for producing enantiomerically pure 1-(4-Methylphenyl)-2-propanol is a primary focus of ongoing research. Future explorations are moving beyond traditional chemical reductions to embrace more sophisticated and selective catalytic systems.
Biocatalytic and Chemoenzymatic Approaches: Biocatalysis has emerged as a powerful tool for the synthesis of chiral compounds, offering high selectivity under mild reaction conditions. researchgate.net The use of enzymes, either as isolated catalysts or within whole-cell systems, presents a significant opportunity for the production of this compound. researchgate.netsigmaaldrich.com Future research will likely concentrate on:
Enzyme Discovery and Engineering: Identifying and engineering novel alcohol dehydrogenases (ADHs) or ketoreductases (KREDs) with high activity and stereoselectivity for the reduction of 4'-methylacetophenone (B140295).
Kinetic Resolution: Enzymatic kinetic resolution, where one enantiomer of a racemic mixture reacts faster than the other, is a well-established method for separating enantiomers. mdpi.com Lipases, such as Candida antarctica Lipase (B570770) B (CALB), have been successfully used in the kinetic resolution of similar racemic alcohols through enantioselective esterification or hydrolysis. guidechem.com
Dynamic Kinetic Resolution (DKR): This approach combines rapid racemization of the starting material with a highly selective kinetic resolution, theoretically allowing for a 100% yield of a single enantiomer. Chemoenzymatic dynamic kinetic resolutions are particularly promising. mdpi.com
Asymmetric Catalysis: The development of synthetic chiral catalysts for the asymmetric reduction of prochiral ketones is a cornerstone of modern organic synthesis. Research in this area is directed towards:
Asymmetric Transfer Hydrogenation (ATH): This method uses a chiral catalyst, typically based on ruthenium or rhodium, to transfer hydrogen from a simple hydrogen donor like 2-propanol to the ketone. The goal is to develop more active and selective catalysts that can produce this compound with high enantiomeric excess (ee).
Enantioselective Photocatalysis: A novel approach involves the kinetic resolution of racemic mixtures through enantioselective photocatalysis, which utilizes a chiral imprinted photocatalyst to preferentially degrade one enantiomer. nih.gov
Below is a table summarizing potential novel synthetic strategies:
| Synthetic Strategy | Catalyst/Reagent Type | Key Advantages | Research Focus |
| Biocatalytic Reduction | Alcohol Dehydrogenases (ADHs), Ketoreductases (KREDs) | High enantioselectivity, mild conditions, reduced environmental impact. researchgate.net | Discovery of novel enzymes, protein engineering for enhanced stability and activity. |
| Enzymatic Kinetic Resolution | Lipases (e.g., CALB) | Effective separation of enantiomers from a racemic mixture. guidechem.com | Optimization of reaction media and acylating agents. nih.gov |
| Asymmetric Transfer Hydrogenation | Chiral Ru or Rh complexes | High catalytic efficiency, use of safe hydrogen donors. | Development of new ligand scaffolds for improved enantiocontrol. |
| Enantioselective Photocatalysis | Chiral Imprinted Photocatalysts | Innovative method for enantiomeric enrichment. nih.gov | Broadening substrate scope and improving selectivity factors. |
Deeper Mechanistic Understanding of Complex Reactions
A thorough understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and designing new, more efficient ones. For this compound, future research will likely focus on elucidating the intricate details of catalytic cycles and the factors governing stereoselectivity.
Computational and Spectroscopic Studies: Advanced computational chemistry and in-situ spectroscopic techniques can provide invaluable insights into reaction intermediates and transition states. sigmaaldrich.com Key areas for investigation include:
Transfer Hydrogenation Mechanisms: The accepted mechanisms for transfer hydrogenation catalyzed by transition metals involve either a "direct hydrogen transfer" or a "hydridic route". Detailed theoretical studies, such as those performed for the reactions of propanols with radicals, can help to map the potential energy surfaces for the specific hydrogenation of 4'-methylacetophenone. sigmaaldrich.com
Enzyme-Substrate Interactions: Molecular modeling can be used to understand how 4'-methylacetophenone fits into the active site of a reductase enzyme, explaining the observed stereoselectivity and guiding protein engineering efforts to enhance performance.
Integration with Flow Chemistry and Automated Synthesis
Flow chemistry, or continuous-flow synthesis, is revolutionizing the production of fine chemicals and pharmaceuticals by offering enhanced safety, efficiency, and scalability compared to traditional batch processes. britannica.com The application of this technology to the synthesis of this compound is a promising area for future development.
Advantages of Flow Synthesis:
Improved Heat and Mass Transfer: The high surface-area-to-volume ratios in flow reactors allow for precise temperature control and efficient mixing, which can lead to higher yields and selectivities. mdpi.com
Enhanced Safety: Performing reactions with hazardous reagents or intermediates is safer in continuous-flow systems due to the small reaction volumes.
Automation and Optimization: Flow chemistry platforms can be readily automated, allowing for high-throughput screening of reaction conditions and rapid process optimization.
Future research will involve designing and optimizing continuous-flow systems for the catalytic hydrogenation or biocatalytic reduction of 4'-methylacetophenone, potentially integrating in-line purification steps to streamline the manufacturing process.
Advanced Materials Science Applications
The chiral nature of this compound makes it an interesting, though currently underexplored, building block for advanced materials. Future research could unlock its potential in polymer chemistry and materials science.
Chiral Polymers: Optically active polymers are of significant interest for applications such as enantioselective membranes and chiral stationary phases for chromatography. wikipedia.org The chirality of this compound could be incorporated into a polymer backbone or as a pendant group. Potential research directions include:
Chiral Monomer Synthesis: The alcohol functionality of this compound could be modified to introduce a polymerizable group (e.g., a vinyl or acrylate (B77674) group), transforming it into a chiral monomer.
Polymerization Initiators: Certain alcohols can act as initiators in some types of polymerization. ebsco.comfoodb.ca Research could explore whether this compound or its derivatives can initiate or control polymerization processes to yield polymers with specific properties.
Functional Materials: Chiral polymers derived from this alcohol could exhibit unique optical properties or be used to create materials that can selectively interact with other chiral molecules. mdpi.com
Development of Green and Sustainable Chemical Processes
The principles of green chemistry are increasingly guiding the development of new chemical syntheses. For this compound, future research will emphasize the creation of more environmentally benign and sustainable manufacturing processes.
Key Areas for Green Chemistry Innovation:
Renewable Feedstocks: Exploring biosynthetic pathways from renewable resources could provide a sustainable alternative to petroleum-based starting materials.
Green Solvents: Replacing traditional volatile organic solvents with greener alternatives like water, supercritical fluids, or ionic liquids can significantly reduce the environmental impact of the synthesis.
Catalyst Recyclability: Developing heterogeneous catalysts or catalyst systems that can be easily separated from the reaction mixture and reused is a key goal for sustainable chemistry.
Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, thus minimizing waste, is a fundamental principle of green chemistry.
The integration of biocatalysis and flow chemistry, as discussed in previous sections, aligns perfectly with the goals of green and sustainable chemistry, offering pathways to produce this compound with greater efficiency and a smaller environmental footprint.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
